![molecular formula C18H19N3O5S B3004702 N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide CAS No. 1219914-32-5](/img/structure/B3004702.png)
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide
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Overview
Description
The compound N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide is a novel molecule that can be associated with the family of pyrazoline derivatives and furanones, which have been studied for their potential antibacterial properties and synthetic applications. The furan moiety, a heterocyclic ring, is known to contribute to the biological activity of such compounds . The presence of the phenylsulfonyl group is also significant, as it is a common feature in molecules that have been used to synthesize other biologically active compounds, such as 5-alkyl-2(5H)-furanones .
Synthesis Analysis
The synthesis of related pyrazoline derivatives involves the cyclization of chalcone precursors with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol . Similarly, the synthesis of related furanones can be achieved by treating N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium to form a dianion, which is then reacted with aldehydes or ketones to yield γ-hydroxy amides. These intermediates can be further converted to furanones . Although the exact synthesis of the compound is not detailed, these methods provide insight into possible synthetic routes.
Molecular Structure Analysis
The molecular structure of compounds within this chemical space has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and ESI-MS, as well as elemental analyses . Additionally, X-ray powder diffraction (XRPD) has been employed to determine the solid-state structure of a related compound, revealing a triclinic space group and specific cell parameters . These techniques are essential for confirming the structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with various reagents to form different products. For instance, the dianion formed from N-phenyl-3-(phenylsulfonyl)propanamide can react with aldehydes and ketones to produce γ-hydroxy amides, which are precursors to furanones . The reactivity is influenced by the functional groups present in the molecule, such as the furan ring and the phenylsulfonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of heteroatoms and functional groups like the furan ring and sulfonyl moiety can affect properties such as solubility, melting point, and reactivity. The antibacterial activity of pyrazoline derivatives has been evaluated in vitro, indicating that some derivatives exhibit promising activities against both Gram-positive and Gram-negative bacteria . The solid-state structure and intermolecular interactions, as analyzed by XRPD and DFT studies, also play a crucial role in the physical properties of these compounds .
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-10-9-21-17(13-15(20-21)16-7-4-11-26-16)19-18(23)8-12-27(24,25)14-5-2-1-3-6-14/h1-7,11,13,22H,8-10,12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQWFSMPCEUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2CCO)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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